1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol
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Overview
Description
1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and an isoquinolinol core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
The synthesis of 1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the nitration of a methoxy-substituted isoquinoline, followed by further functional group transformations to introduce the hydroxyl group at the desired position. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Scientific Research Applications
1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism by which 1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells. Further research is needed to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol can be compared with other isoquinoline derivatives, such as:
1-Methoxy-4-phenylisoquinolin-5-ol: Lacks the nitro group, which may result in different biological activities.
1-Methoxy-4-(4-aminophenyl)isoquinolin-5-ol: Contains an amino group instead of a nitro group, potentially altering its reactivity and biological properties.
1-Methoxy-4-(4-hydroxyphenyl)isoquinolin-5-ol: The presence of a hydroxyl group instead of a nitro group may affect its solubility and interaction with biological targets. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
CAS No. |
656233-96-4 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-methoxy-4-(4-nitrophenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C16H12N2O4/c1-22-16-12-3-2-4-14(19)15(12)13(9-17-16)10-5-7-11(8-6-10)18(20)21/h2-9,19H,1H3 |
InChI Key |
PUTSSVGGTPTPNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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